Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-
Description
Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- is a substituted acetophenone derivative featuring a central phenyl ring with three phenylmethoxy (OCH₂Ph) groups at the 3-, 4-, and 5-positions and an acetyl group at the 1-position.
Properties
CAS No. |
896121-38-3 |
|---|---|
Molecular Formula |
C29H26O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[3,4,5-tris(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C29H26O4/c1-22(30)26-17-27(31-19-23-11-5-2-6-12-23)29(33-21-25-15-9-4-10-16-25)28(18-26)32-20-24-13-7-3-8-14-24/h2-18H,19-21H2,1H3 |
InChI Key |
DYQZKDQBJJQKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- typically involves the reaction of 3,4,5-trihydroxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of intermediate benzyl ethers, which are then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Ethanone derivatives have been explored for their pharmacological properties, particularly in the treatment and prevention of diseases such as liver disorders. Research indicates that compounds structurally related to Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl] exhibit significant biological activity.
Hepatoprotective Properties
Recent studies have identified this compound as part of a class of molecules that can potentially treat liver diseases. For example, a patent has been filed detailing the use of Ethanone derivatives for liver disease management, highlighting their therapeutic benefits against hepatic conditions .
Anticancer Activity
Research has also indicated that Ethanone derivatives can induce apoptotic effects in cancer cell lines. A study synthesized new pyrazole derivatives based on similar structural frameworks and confirmed their efficacy in inducing apoptosis in human cancer cells . Although not directly linked to Ethanone, these findings suggest a promising avenue for further exploration.
Analytical Applications
Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl] is utilized in analytical chemistry, particularly in chromatography.
Chromatographic Separation
The compound can be effectively separated using High-Performance Liquid Chromatography (HPLC) techniques. A specific method involves using a reverse-phase HPLC with acetonitrile and water as mobile phases . This method is scalable and suitable for isolating impurities during preparative separation processes.
| Application | Methodology | Notes |
|---|---|---|
| Chromatographic Separation | Reverse-phase HPLC | Uses acetonitrile and water; scalable for isolation |
| Pharmacokinetics | HPLC Method | Suitable for analyzing drug metabolism |
Pharmacological Evaluation
In one notable study, derivatives of Ethanone were evaluated for their pharmacological profiles against sodium channels relevant for stroke treatment. The findings demonstrated that certain modifications to the ethanone structure could enhance its therapeutic profile .
Synthesis and Characterization
A comprehensive synthesis pathway for related ethanone compounds has been documented, showcasing the versatility of the compound's structure in generating various derivatives with distinct biological activities . This synthesis often involves complex multi-step reactions that highlight its potential in drug development.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- with structurally related acetophenone derivatives, highlighting key differences in substitution patterns, molecular properties, and synthesis methods:
Key Observations:
Substituent Effects on Hydrophobicity: The number and position of phenylmethoxy groups significantly influence logP values. For example, 1-[3,5-bis(phenylmethoxy)phenyl]ethanone has a logP of 4.76 , whereas adding a third OCH₂Ph group (as in the target compound) would further increase hydrophobicity.
Synthetic Complexity :
- Compounds with trisubstituted phenyl rings (e.g., 3,4,5-OCH₂Ph) require multi-step alkylation and acylation protocols, often involving Friedel-Crafts reactions . In contrast, disubstituted analogs (e.g., 3,5-OCH₂Ph) are synthesized more efficiently via nucleophilic substitution .
Analytical Challenges :
- Reverse-phase HPLC (e.g., using Newcrom R1 columns) is effective for separating and analyzing these compounds due to their high hydrophobicity .
Structural vs. Functional Analogues: Hydroxy-substituted analogs (e.g., 1-[2-hydroxy-3,4,6-tris(phenylmethoxy)phenyl]ethanone) exhibit lower melting points (~113°C) compared to non-hydroxy derivatives, likely due to intermolecular hydrogen bonding .
Notes
Properties such as melting point, solubility, and spectroscopic data (¹H NMR, IR) are inferred from structurally similar compounds .
Synthetic Optimization : Future work should explore catalytic methods (e.g., transition-metal catalysis) to improve yields in trisubstituted phenyl derivatives.
Biological Activity
Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl] (CAS Number: 896121-38-3) is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action based on existing research.
Chemical Structure and Properties
Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl] is characterized by:
- Core Structure : An ethanone backbone with three phenylmethoxy substituents.
- Functional Groups : The presence of methoxy groups enhances the compound's electron-donating ability, which can influence its reactivity and biological interactions.
Antioxidant Activity
Research indicates that many phenolic compounds exhibit significant antioxidant properties. Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl] is believed to protect cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Phenolic compounds often possess anti-inflammatory properties. Preliminary studies suggest that Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl] may modulate inflammatory pathways, although detailed mechanistic studies are necessary to confirm these effects.
The biological activity of Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl] can be attributed to several mechanisms:
- Electron Donation : The methoxy groups facilitate electron donation to reactive species, enhancing the compound's antioxidant capacity.
- Molecular Interactions : The structure allows for potential interactions with biomolecules such as proteins and nucleic acids, influencing their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in oxidative stress and inflammation.
Study on Antioxidant Capacity
A study evaluating the antioxidant capacity of various phenolic compounds found that those with multiple methoxy groups exhibited enhanced activity. Ethanone derivatives were included in this analysis, showing promising results in protecting against oxidative damage in vitro.
Synthesis and Evaluation
Recent research focused on synthesizing derivatives of Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]. These derivatives were tested for their biological activities. Results indicated that modifications could enhance both antioxidant and antimicrobial properties .
Comparative Analysis with Related Compounds
A comparative study highlighted the unique properties of Ethanone derivatives compared to simpler phenolic structures. The presence of multiple phenylmethoxy groups was linked to increased biological activity due to enhanced solubility and reactivity .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
